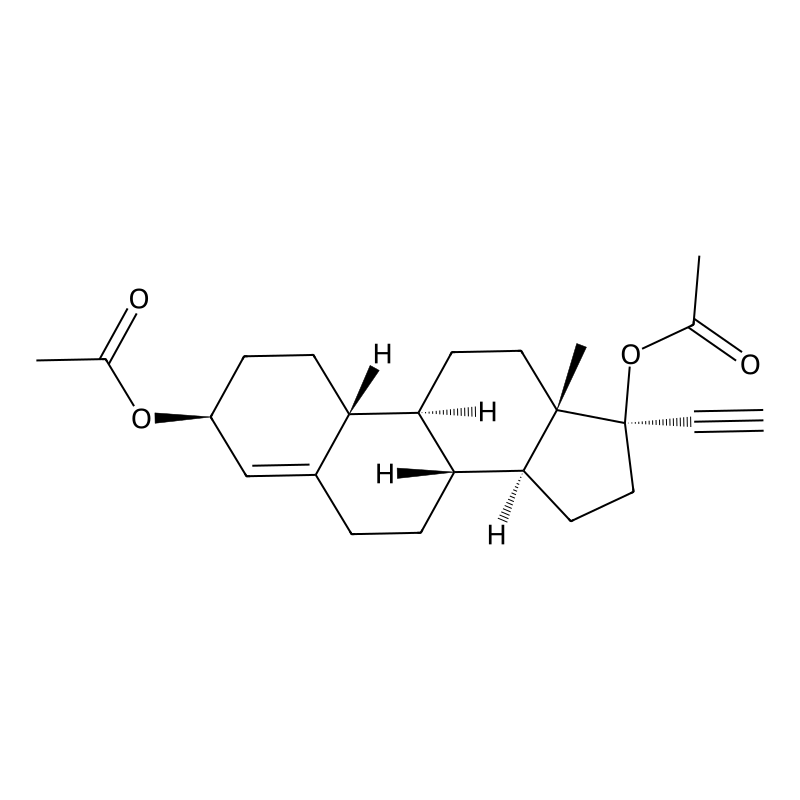

Ethynodiol Diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ethynodiol diacetate (CAS: 297-76-7) is a synthetic estrane-class steroidal progestin and a highly lipophilic diacetate prodrug of norethindrone. Characterized by a melting point of 126–127 °C and a partition coefficient (LogP) of approximately 3.9, it is engineered for high lipid solubility and robust oral bioavailability [1]. In commercial and pharmaceutical manufacturing, it is primarily procured as an active pharmaceutical ingredient (API) for oral contraceptives and advanced controlled-release matrices. Unlike its active metabolite, the dual acetate esterification at the C3 and C17 positions renders the compound biologically inert in vitro, requiring enzymatic hydrolysis in the gastrointestinal tract and liver to achieve pharmacological activation [2]. This prodrug architecture provides formulators with a stable, highly processable compound that prevents premature receptor activation during localized delivery or extended storage.

Substituting ethynodiol diacetate with its active metabolite (norethindrone) or alternative progestins like levonorgestrel fundamentally alters formulation compatibility and downstream patient side-effect profiles. From a physicochemical standpoint, ethynodiol diacetate possesses a significantly higher lipophilicity (LogP 3.9) than levonorgestrel (LogP 2.8) or unesterified norethindrone, which dictates its release kinetics in hydrophobic polymer matrices and electrospun fibers[1]. Utilizing unesterified norethindrone in sustained-release applications often results in premature drug dumping or inadequate matrix integration. Furthermore, substituting ethynodiol diacetate with gonane-class progestins like levonorgestrel alters the anti-androgenic profile of the final product; the active metabolite of ethynodiol diacetate exhibits superior 5α-reductase inhibition compared to levonorgestrel, making it non-interchangeable for formulations targeting populations sensitive to androgenic side effects [2].

Lipophilicity and Polymer Matrix Compatibility

The diacetate esterification of ethynodiol diacetate significantly enhances its hydrophobicity compared to gonane-class progestins. Quantitative profiling demonstrates that ethynodiol diacetate has a LogP of 3.9, whereas levonorgestrel exhibits a LogP of 2.8 [1]. This full logarithmic unit difference translates to an order-of-magnitude increase in lipid solubility, directly impacting the compound's loading capacity and sustained-release kinetics when incorporated into hydrophobic delivery systems such as electrospun nanofibers or transdermal patches.

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP 3.9 |

| Comparator Or Baseline | Levonorgestrel (LogP 2.8) |

| Quantified Difference | 1.1 log unit higher lipophilicity |

| Conditions | Standard physicochemical profiling for polymer matrix integration |

Higher lipophilicity allows for superior drug loading and more controlled, prolonged release profiles in advanced hydrophobic polymeric delivery systems.

In Vitro Receptor Inactivity for Formulation Stability

As a prodrug, ethynodiol diacetate is designed to remain biologically inactive until enzymatic cleavage occurs. In competitive binding assays for the mineralocorticoid and progesterone receptors, unesterified progesterone serves as the 100% baseline. Ethynodiol diacetate demonstrates less than 1% relative binding affinity in vitro, whereas active progestins exhibit high direct binding [1]. This lack of direct receptor affinity ensures that the compound does not trigger localized tissue reactions if prematurely released or handled during the manufacturing process.

| Evidence Dimension | In vitro receptor binding affinity |

| Target Compound Data | < 1% relative affinity |

| Comparator Or Baseline | Progesterone (100% baseline) |

| Quantified Difference | > 99% reduction in direct in vitro binding |

| Conditions | Cytoplasmic receptor competitive binding assays |

The in vitro inertness of the prodrug minimizes localized biological activity during manufacturing, handling, and storage within localized delivery matrices.

Bioavailability Resilience Against Dissolution Variations

Ethynodiol diacetate demonstrates robust in vivo conversion to its active metabolite, norethindrone, which buffers against minor manufacturing variations in tablet dissolution. Pharmacokinetic studies comparing three different tablet batches with varying in vitro dissolution rates (82.6%, 94.6%, and 99% at 3 hours) showed no significant differences in the in vivo bioavailability of norethindrone [1]. Peak plasma levels were consistently reached within 4 hours, proving that the prodrug's absorption and enzymatic conversion are not strictly rate-limited by minor dissolution discrepancies.

| Evidence Dimension | In vivo bioavailability variance |

| Target Compound Data | Bioequivalent plasma levels across 82.6% to 99% dissolution batches |

| Comparator Or Baseline | Standard oral solution (100% baseline) |

| Quantified Difference | No significant pharmacokinetic deviation despite 16.4% variance in 3-hour dissolution |

| Conditions | Human pharmacokinetic tracking of plasma norethisterone post-administration |

This pharmacokinetic resilience reduces the risk of clinical failure due to minor batch-to-batch variations in solid-state dissolution rates, lowering strict manufacturing tolerances.

Post-Metabolism Anti-Androgenic Profile

The selection of ethynodiol diacetate over gonane progestins is often driven by the superior anti-androgenic profile of its active metabolite. Quantitative enzymatic assays reveal that norethindrone (the sole active metabolite of ethynodiol diacetate) achieves approximately 59% inhibition of 5α-reductase activity, compared to only 48% inhibition by levonorgestrel [1]. This difference is critical for formulations intended to minimize androgenic side effects such as acne or hirsutism.

| Evidence Dimension | 5α-reductase inhibition (active metabolite) |

| Target Compound Data | 59% inhibition (via norethindrone) |

| Comparator Or Baseline | Levonorgestrel (48% inhibition) |

| Quantified Difference | 11% greater inhibition of 5α-reductase |

| Conditions | In vitro 5α-reductase enzymatic inhibition assay |

Procuring this estrane prodrug provides a final formulation with a significantly lower androgenic side-effect profile compared to standard levonorgestrel-based alternatives.

Hydrophobic Polymer and Electrospun Matrix Formulations

Due to its high LogP (3.9), ethynodiol diacetate is highly compatible with hydrophobic polymers used in advanced drug delivery systems, such as electrospun nanofibers and sustained-release vaginal rings. Its lipophilicity ensures higher loading capacities and prevents rapid drug dumping, making it the preferred choice over more polar progestins like levonorgestrel when engineering long-acting, controlled-release architectures[1].

Oral Contraceptive APIs Requiring High Bioavailability

Ethynodiol diacetate is utilized as a primary API in combined oral contraceptives where robust conversion to norethindrone is required. Its prodrug nature provides excellent bioavailability that remains stable even when minor manufacturing variations affect tablet dissolution rates, ensuring reliable pharmacokinetic performance and reducing batch rejection rates in industrial scale-up[2].

Formulations Targeting Low-Androgenic Profiles

For therapeutic formulations where minimizing androgenic side effects (such as acne or hirsutism) is a priority, ethynodiol diacetate is selected over gonane derivatives. Upon hepatic metabolism, it yields norethindrone, which provides superior 5α-reductase inhibition compared to levonorgestrel, offering a more favorable endocrinological profile for sensitive patient populations [3].

References

- [1] US Patent 9393216B2. Vaginal matrices: nanofibers for contraception and prevention of HIV infection.

- [2] Vose CW, et al. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate. Contraception. 1979;19(2):119-27.

- [3] Global Library of Women's Medicine (GLOWM). Metabolic and Endocrinologic Effects of Steroidal Contraception.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (96.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (96.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (29.82%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Ethynodiol Diacetate is the diacetate salt form of ethynodiol, a semi-synthetic progestational hormone agonist. Ethynodiol diacetate binds to cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. As a result of the negative feedback mechanism, luteinizing hormone (LH) release is inhibited, which leads to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. In addition, ethynodiol diacetate has weak oestrogenic and androgenic properties.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Dates

2: Siddique YH, Ara G, Beg T, Afzal M. Protective role of nordihydroguaiaretic acid (NDGA) against the genotoxic damage induced by ethynodiol diacetate in human lymphocytes in vitro. J Environ Biol. 2007 Apr;28(2):279-82. PubMed PMID: 17915765.

3: Babják M, Balogh G, Gazdag M, Görög S. Estimation of impurity profiles of drugs and related materials: part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. J Pharm Biomed Anal. 2002 Aug 1;29(6):1153-7. PubMed PMID: 12110402.

4: Simic B, Kniewald J, Kniewald Z. Influence of Ethynodiol Diacetate on the Formation of A-Homo-3Oxa-5?-Pregnane-4,20-Dione in Female Rats. Endocr Regul. 1998 Sep;32(3):125-131. PubMed PMID: 10196509.

5: Friedman AJ, Wheeler JM. Incidence of ovarian cyst formation in women taking ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms. J Reprod Med. 1991 Apr;36(4 Suppl):345-9. PubMed PMID: 2046084.

6: Wheeler JM, Malinak LR. Complexion changes in oral contraceptive users. Results from a phase IV multicenter trial evaluating the safety and efficacy of ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms. J Reprod Med. 1991 Apr;36(4 Suppl):340-4. PubMed PMID: 2046083.

7: Friedman AJ, Wheeler J. Efficacy and safety of ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms, with an emphasis on contraceptive efficacy. A phase IV trial. J Reprod Med. 1991 Apr;36(4 Suppl):328-33. PubMed PMID: 2046081.

8: Friedman AJ. Safety and efficacy of ethynodiol diacetate, 1 mg, plus ethinyl estradiol, 35 micrograms. A phase IV trial. Introduction. J Reprod Med. 1991 Apr;36(4 Suppl):323-4. PubMed PMID: 2046079.

9: Görög S, Halmos Z, Herényi B, Georgakis A, Balogh G, Csizér E, Tuba Z. [Analysis of steroids. Part 40. Isolation and identification of unusual impurities in ethynodiol diacetate]. Acta Pharm Hung. 1991 Mar;61(2):77-81. Hungarian. PubMed PMID: 1887802.

10: Shroff NE, Pearce MY, Stratford ME, Wilkinson PD. Clinical experience with ethynodiol diacetate 0.5 mg daily as an oral contraceptive. Contraception. 1987 Feb;35(2):121-34. PubMed PMID: 3297483.

11: Cooke ID, Back DJ, Shroff NE. Norethisterone concentration in breast milk and infant and maternal plasma during ethynodiol diacetate administration. Contraception. 1985 Jun;31(6):611-21. PubMed PMID: 4042659.

12: Morvay J, Altorjay I, Sas M. Saliva level of ethynylestradiol in presence of ethynodiol diacetate after oral administration. Horm Res. 1983;17(4):181-4. PubMed PMID: 6884982.

13: Morvay J, Altorjay I, Sas M. Serum and placenta levels of ethynylestradiol in presence of ethynodiol diacetate after oral administration. Horm Res. 1982 Jul-Aug;16(4):237-43. PubMed PMID: 6890038.

14: Carignan G, Lodge BA, Skakum W. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. J Pharm Sci. 1982 Feb;71(2):264-6. PubMed PMID: 7062257.

15: Lewis CJ, Vose CW, Spalton PN, Ford GC, Haskins NJ, Palmer RF. Metabolism of ethynodiol diacetate in the rhesus monkey before and after administration of rifampicin. Xenobiotica. 1980 Sep;10(9):705-13. PubMed PMID: 7445531.

16: Ethynodiol diacetate. IARC Monogr Eval Carcinog Risk Chem Hum. 1979 Dec;21:387-98. PubMed PMID: 120836.

17: Vose CW, Butler JK, Williams BM, Stafford JE, Shelton JR, Rose DA, Palmer RF, Breckenridge AM, Orme ML, Serlin MJ. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate. Contraception. 1979 Feb;19(2):119-27. PubMed PMID: 428229.

18: Higashiyama S. [Biological activities of 3 different types of ethynodiol diacetate-ethynyl estradiol combinations (author's transl)]. Nihon Funin Gakkai Zasshi. 1978 Oct;23(4):414-20. Japanese. PubMed PMID: 710724.

19: Drill VA, Golway PL. Effect of ethynodiol diacetate with ethinyl estradiol on the mammary glands of rhesus monkeys: a preliminary report. J Natl Cancer Inst. 1978 May;60(5):1169-70. PubMed PMID: 417188.

20: Goldman JA. Effect of ethynodiol diacetate and a combination-type oral contraceptive compound on carbohydrate metabolism. II. One year intravenous glucose tolerance study. Diabetologia. 1977 Apr;13(2):89-91. PubMed PMID: 856654.

Explore Compound Types